molecular formula C20H25NS B15412251 8-(9h-Carbazol-9-yl)octane-1-thiol CAS No. 399581-94-3

8-(9h-Carbazol-9-yl)octane-1-thiol

Cat. No.: B15412251
CAS No.: 399581-94-3
M. Wt: 311.5 g/mol
InChI Key: IYEPXFMNOLPDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(9H-Carbazol-9-yl)octane-1-thiol is a carbazole derivative featuring a thiol (-SH) group at the terminal position of an octyl chain linked to the nitrogen atom of the carbazole core. Its molecular formula is C₁₉H₂₃NS, with a molecular weight of 298.46 g/mol . The compound is synthesized via nucleophilic substitution reactions, yielding a yellow oil with moderate efficiency (23% yield for the base compound, 31% for brominated derivatives) . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 8.10 (aromatic protons), 1.18–1.02 ppm (aliphatic chain protons) .
  • HRMS (ESI-Q-TOF): m/z 298.1549 [M+H]⁺ .

Properties

CAS No.

399581-94-3

Molecular Formula

C20H25NS

Molecular Weight

311.5 g/mol

IUPAC Name

8-carbazol-9-yloctane-1-thiol

InChI

InChI=1S/C20H25NS/c22-16-10-4-2-1-3-9-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,22H,1-4,9-10,15-16H2

InChI Key

IYEPXFMNOLPDSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 8-(9H-carbazol-9-yl)octane-1-thiol with structurally related carbazole derivatives:

Compound Substituent(s) Molecular Formula Key Properties/Applications Reference
8-(9H-Carbazol-9-yl)octane-1-thiol -SH (terminal thiol) C₁₉H₂₃NS Moderate synthesis yield (23%); potential for disulfide bonding
9-Ethyl-9H-carbazole (EtCz) -CH₂CH₃ (ethyl) C₁₄H₁₃N Ultralong phosphorescence (1.75 s lifetime, 15% quantum efficiency)
8-(9H-Carbazol-9-yl)octanoic acid (CzOA) -COOH (carboxylic acid) C₂₀H₂₃NO₂ Reduced phosphorescence lifetime vs. EtCz; solubility in polar solvents
CzCbPy (OLED host) Pyridyl and carbazole C₂₇H₁₈N₃ High efficiency in deep-blue TADF OLEDs; bipolar charge transport
Triazole-linked carbazoles Triazole ring Varies Superior α-glucosidase inhibition vs. acarbose (antidiabetic applications)

Electronic and Photophysical Properties

  • Phosphorescence: EtCz exhibits ultralong phosphorescence (1.75 s) due to minimized intermolecular interactions, while the thiol group in 8-(9H-carbazol-9-yl)octane-1-thiol may introduce quenching effects via sulfur-related non-radiative decay pathways .

Q & A

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in carbazole derivatives ). Use SHELXL for refinement and ORTEP-3 for visualization .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H interactions) using CrystalExplorer .
  • DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures to validate conformation .

How should researchers integrate theoretical frameworks into the study of 8-(9H-Carbazol-9-yl)octane-1-thiol’s biological activity?

Q. Advanced

  • Molecular docking : Screen against targets like tubulin or DNA topoisomerases (common for anti-proliferative carbazoles ). Use AutoDock Vina with crystal structures from the PDB.
  • QSAR models : Correlate alkyl chain length/thiol position with activity using descriptors like logP and polar surface area .
  • Mechanistic studies : Link experimental data (e.g., apoptosis assays) to theoretical pathways (e.g., ROS generation) via transcriptomics .

How can contradictory spectral or bioactivity data be resolved in carbazole-thiol research?

Q. Advanced

  • Reproducibility checks : Repeat synthesis and characterization under standardized conditions (e.g., inert atmosphere ).
  • Multi-technique validation : Cross-verify NMR assignments with 13C^{13}C-DEPT or 2D-COSY to resolve overlapping signals .
  • Meta-analysis : Compare bioactivity data across studies (e.g., IC50_{50} variations) while controlling for assay protocols (e.g., MTT vs. ATP-based viability tests ).

What safety protocols are critical when handling 8-(9H-Carbazol-9-yl)octane-1-thiol in laboratory settings?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of thiol vapors .
  • Waste disposal : Neutralize residual thiols with oxidizing agents (e.g., NaOCl) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.